4H-quinolizin-1-ol;hydrobromide
Description
4H-Quinolizin-1-ol hydrobromide is a heterocyclic compound featuring a quinolizinium core with a hydroxyl group at position 1 and a hydrobromide counterion. For instance, details a study involving 4-hydroxyquinolin-2(1H)-one, a related quinoline derivative, synthesized via a three-component reaction under solvent-free conditions . Although the exact properties of 4H-quinolizin-1-ol hydrobromide remain unclear, its hydrobromide salt form suggests enhanced solubility and stability, common among pharmaceutical salts.
Properties
IUPAC Name |
4H-quinolizin-1-ol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.BrH/c11-9-5-3-7-10-6-2-1-4-8(9)10;/h1-6,11H,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRQDJFKDCDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=C2N1C=CC=C2)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Hydrobromide Salts
Pyridine Hydrobromide
- Molecular Formula: C₅H₆BrN (vs. hypothetical C₉H₈BrNO for 4H-quinolizin-1-ol hydrobromide).
- Molecular Weight : 160.01 g/mol .
- Applications : Primarily used as a reagent in organic synthesis due to its Brønsted acidity .
- Key Difference: Pyridine hydrobromide lacks the fused bicyclic structure of quinolizinium derivatives, limiting its pharmacological relevance compared to more complex hydrobromides.
Eletriptan Hydrobromide
- Molecular Formula : C₂₂H₂₆N₂O₂S·HBr (MW: 462.43 g/mol) .
- Solubility : Readily soluble in water, a trait shared with many hydrobromide salts .
- Applications : Migraine treatment via 5-HT₁B/1D receptor agonism .
- Comparison: Unlike 4H-quinolizin-1-ol hydrobromide, eletriptan incorporates a sulfonyl group and a pyrrolidinylmethyl side chain, underscoring its receptor-targeted design.
Dextromethorphan Hydrobromide
- Molecular Formula: C₁₈H₂₅NO·HBr·H₂O (MW: 370.33 g/mol) .
- Applications : Antitussive and antidepressant (e.g., in AUVELITY®) .
- Structural Contrast: Dextromethorphan’s morphinan backbone differs significantly from the planar quinolizinium system, highlighting divergent therapeutic mechanisms.
Comparison with Quinoline Derivatives
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- CAS : 54197-66-9 .
- Structure: Features a partially saturated quinoline core with a hydroxyl group at position 6 .
4-Hydroxyquinolin-2(1H)-one
- Synthesis : Prepared via catalyst-optimized, solvent-free reactions (Table 1, ) .
- Functional Groups : Hydroxyl and ketone moieties at positions 4 and 2, respectively, versus the 1-ol and hydrobromide in the target compound.
Research Implications and Gaps
- Pharmacological Potential: The hydrobromide salt form may improve solubility, as seen in eletriptan and dextromethorphan . However, the absence of specific bioactivity data for 4H-quinolizin-1-ol hydrobromide necessitates further studies.
Preparation Methods
Classical Acid-Catalyzed Cyclization
The most direct route to 4H-quinolizin-1-ol hydrobromide involves acid-mediated cyclization of preformed intermediates. A seminal approach, adapted from quinolizinium salt syntheses, employs 2-picolyl-lithium and 2-isopropoxymethylenecyclohexanone as precursors . The reaction proceeds via a three-step mechanism:
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Lithiation and Condensation : 2-Picolyl-lithium reacts with 2-isopropoxymethylenecyclohexanone to form a β-keto enolate intermediate.
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Cyclization : Treatment with hydrobromic acid (HBr) induces intramolecular cyclization, displacing isopropanol and forming the quinolizinium core.
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Hydroxylation : The isopropoxy group hydrolyzes under acidic conditions, yielding the 1-hydroxyl substituent.
Optimization Insights
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Temperature : Cyclization at 80–100°C minimizes side products like decarboxylated derivatives .
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Acid Strength : Concentrated HBr (48%) ensures complete protonation of the nitrogen, facilitating ring closure .
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Yield : Reported yields range from 45–60%, with purity >95% confirmed by NMR .
Table 1: Reaction Conditions for Acid-Catalyzed Cyclization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HBr Concentration | 48% | Maximizes cyclization efficiency |
| Reaction Time | 6–8 hours | Prevents over-acidification |
| Solvent | Ethanol/Water (3:1) | Enhances intermediate solubility |
Modified Conrad-Limpach Synthesis
The Conrad-Limpach reaction, traditionally used for 4-hydroxyquinolines, has been adapted to access 4H-quinolizin-1-ol derivatives. Key modifications include:
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Starter Substrate : Replacing aniline with 2-aminopyridine directs hydroxylation to the 1-position .
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Ester Hydrolysis : Saponification of ethyl 2-(quinolizinyl)acetate intermediates with NaOH, followed by HBr quenching, yields the hydrobromide salt .
Challenges and Solutions
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Decarboxylation : Spontaneous loss of CO₂ during hydrolysis reduces yields. Immediate HBr treatment post-saponification stabilizes the intermediate .
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Byproducts : Bisquinoline derivatives form via Mannich side reactions. Using dichloromethane as a solvent suppresses oligomerization .
Table 2: Modified Conrad-Limpach Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclocondensation | Diethyl 1,3-acetonedicarboxylate, 2-aminopyridine, reflux in ethanol | Forms ethyl 2-(4H-quinolizin-1-yl)acetate |
| Saponification | NaOH (2M), 60°C, 4 hours | Generates carboxylic acid intermediate |
| Salt Formation | HBr (48%), 0°C, 1 hour | Yields 4H-quinolizin-1-ol hydrobromide (52% yield) |
Enzymatic Cascade Synthesis
Enzymatic methods offer eco-friendly alternatives for constructing quinolizinone scaffolds. HsPKS3, a type III polyketide synthase, catalyzes the condensation of 2-pyridylacetyl-CoA and malonyl-CoA to form 2-hydroxy-4H-quinolizin-4-one . Post-synthetic modifications convert this to the target compound:
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Reduction : NaBH₄ selectively reduces the 4-keto group to a hydroxyl.
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Acid Treatment : HBr converts the free base to the hydrobromide salt.
Advantages
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Stereocontrol : Enzymatic steps avoid racemization, achieving >90% enantiomeric excess .
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Scalability : One-pot reactions with ATP regeneration systems reduce CoA dependency .
Table 3: Enzymatic vs. Chemical Synthesis Metrics
| Metric | Enzymatic Route | Chemical Route |
|---|---|---|
| Yield | 35–40% | 50–60% |
| Reaction Time | 24 hours | 12 hours |
| Byproducts | <5% | 10–15% |
Nucleophilic Dearomatization of Quinolinium Salts
Quinolinium salts undergo regioselective hydride additions to generate dihydro intermediates, which are oxidized to 4H-quinolizin-1-ol. Cobalt-catalyzed protocols using Cp*Co(Ph₂PC₆H₃MeNH) enable:
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Hydride Transfer : Ammonia borane (NH₃·BH₃) adds to the C1 position of quinolinium salts, forming 1,2-dihydroquinolines .
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Oxidation : MnO₂ oxidizes the dihydro intermediate to introduce the 1-ol group .
Critical Factors
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Catalyst Loading : 5 mol% Co ensures complete conversion without over-reduction .
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Solvent Choice : Tetrahydrofuran (THF) stabilizes the cobalt-hydride intermediate .
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Acid Cyclization | 60 | 95 | Low | High |
| Conrad-Limpach | 52 | 90 | Moderate | Moderate |
| Enzymatic | 40 | 98 | High | Low |
| Dearomatization | 55 | 88 | Moderate | High |
Key Findings
Q & A
Q. What experimental methodologies are recommended for synthesizing 4H-quinolizin-1-ol hydrobromide derivatives with optimized antibacterial activity?
Synthesis of brominated quinolizin derivatives typically involves halogenation reactions under controlled conditions. For example, bromination of quinolin-4(1H)-ones can be achieved using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Reaction progress should be monitored via TLC or HPLC, and purity validated using GC-MS or NMR. Structural confirmation requires X-ray crystallography or DFT-based computational modeling to assess regioselectivity and bromine positioning .
Q. How can in vitro acetylcholinesterase (AChE) inhibition assays be designed to evaluate the neuropharmacological potential of 4H-quinolizin-1-ol hydrobromide?
Adopt a modified Ellman’s method using rat brain homogenates or recombinant AChE. Prepare test solutions in PBS (pH 8.0) and incubate with 1 mM DTNB and 0.5 mM acetylthiocholine iodide. Measure absorbance at 412 nm over 10–30 minutes. Include galantamine hydrobromide (IC₅₀ ~1–5 µM) as a positive control. For in vivo validation, use scopolamine hydrobromide-induced dementia models in rodents (e.g., 2 mg/kg i.p. for 11 days) and assess cognitive recovery via Morris water maze or passive avoidance tests .
Q. What analytical techniques are suitable for purity assessment and structural elucidation of 4H-quinolizin-1-ol hydrobromide?
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water:acetonitrile (70:30). Detect at 254 nm; retention time should correlate with reference standards.
- GC-MS : Derivatize the compound using BSTFA and analyze via electron ionization (EI) at 70 eV.
- X-ray crystallography : Resolve protonation sites and hydrogen-bonding networks using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
Q. How to design a stability-indicating method for 4H-quinolizin-1-ol hydrobromide under stress conditions?
Subject the compound to forced degradation:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at room temperature for 6 hours.
- Photodegradation : Expose to UV light (254 nm) for 48 hours.
Analyze degradation products using UPLC-PDA-MS with a BEH C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water:acetonitrile). Validate per ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How do bromine substitution patterns on the quinolizin core influence antibacterial activity against Gram-negative pathogens?
Bromine at the 2-position enhances lipophilicity, improving penetration through bacterial membranes. Compare MIC values of 2-bromo vs. 3-bromo derivatives against E. coli (ATCC 25922) using broth microdilution (CLSI M07-A11). For SAR analysis, synthesize derivatives via regioselective bromination and correlate logP (measured via shake-flask method) with activity. Molecular docking (e.g., AutoDock Vina) into E. coli DNA gyrase (PDB: 1KZN) can predict binding interactions .
Q. What experimental strategies resolve contradictions in reported pharmacokinetic (PK) parameters for hydrobromide salts?
Conduct crossover bioequivalence studies in Sprague-Dawley rats (n=6/group) comparing AUC₀–∞, Cₘₐₓ, and Tₘₐₓ of 4H-quinolizin-1-ol hydrobromide against freebase formulations. Use serial blood sampling (0.5–24 hours) and LC-MS/MS quantification (LLOQ: 1 ng/mL). Apply a two-one-sided t-test (90% CI within 80–125% for bioequivalence). Address inter-study variability by standardizing fed/fasted states and formulation excipients .
Q. How can computational modeling predict the solid-state stability of 4H-quinolizin-1-ol hydrobromide polymorphs?
Perform Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions in polymorphs. Simulate stability under accelerated conditions (40°C/75% RH) using molecular dynamics (MD) in Materials Studio. Validate predictions with PXRD and DSC (melting point shifts >2°C indicate polymorphism). Prefer forms with higher lattice energy (calculated via DFT) for long-term storage .
Q. What statistical designs optimize formulation parameters for 4H-quinolizin-1-ol hydrobromide in gastroretentive delivery systems?
Use a central composite design (CCD) with three factors: polymer concentration (X₁: 10–30% HPMC), effervescent agent (X₂: 5–15% NaHCO₃), and compression force (X₃: 10–20 kN). Responses include floating lag time (<5 minutes) and drug release at 12 hours (Q₁₂ ≥80%). Analyze via ANOVA and desirability function (Minitab®). Confirm robustness with checkpoint experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
